

# Application Notes and Protocols for ODM-203 In Vitro Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: OdM1

Cat. No.: B1578477

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

ODM-203 is a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).<sup>[1][2][3][4][5]</sup> It demonstrates balanced inhibitory effects on both receptor families, which are crucial mediators of tumor growth, angiogenesis, and metastasis.<sup>[1][2][3][5]</sup> In preclinical studies, ODM-203 has shown significant antitumor activity in both FGFR-dependent and angiogenic cancer models.<sup>[1][2][3][4][5]</sup> These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of ODM-203.

## Mechanism of Action

ODM-203 exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of FGFR and VEGFR family members. This inhibition blocks downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.<sup>[1]</sup> ODM-203 has been shown to inhibit FGFR and VEGFR family kinases in the low nanomolar range in biochemical assays.<sup>[2][4][5]</sup>

## Data Presentation

### Table 1: Biochemical Assay Data for ODM-203

Target Kinase	IC50 (nmol/L)
FGFR1	6
FGFR2	8
FGFR3	10
FGFR4	35
VEGFR1	7
VEGFR2	9
VEGFR3	12

Data represents the concentration of ODM-203 required to inhibit 50% of the kinase activity in a biochemical assay.[\[2\]](#)[\[4\]](#)[\[5\]](#)

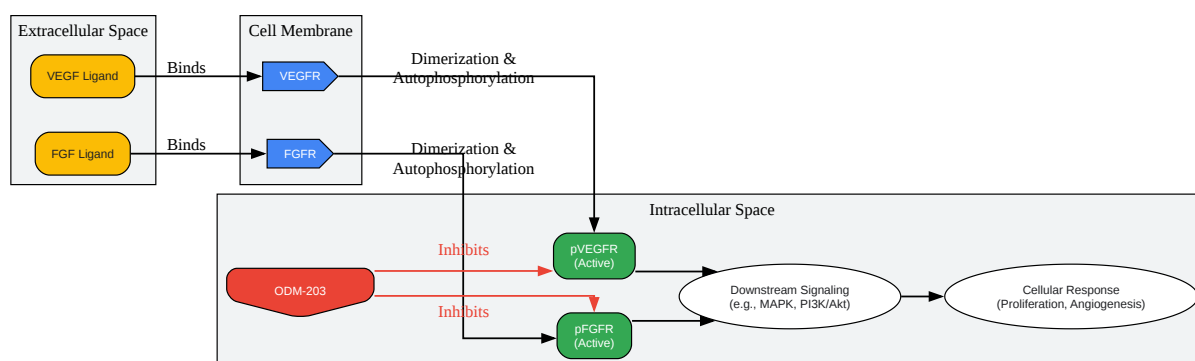
**Table 2: Cellular Assay Data for ODM-203**

Cell Line	Receptor Dependence	Assay Type	IC50 (nmol/L)
H1581	FGFR1 amplification	Proliferation	104
SNU16	FGFR2 amplification	Proliferation	150
RT4	FGFR3-TACC3 fusion	Proliferation	192
HUVEC	VEGFR	VEGF-induced tube formation	33

Data represents the concentration of ODM-203 required to inhibit 50% of the cellular response.  
[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

## Mandatory Visualizations

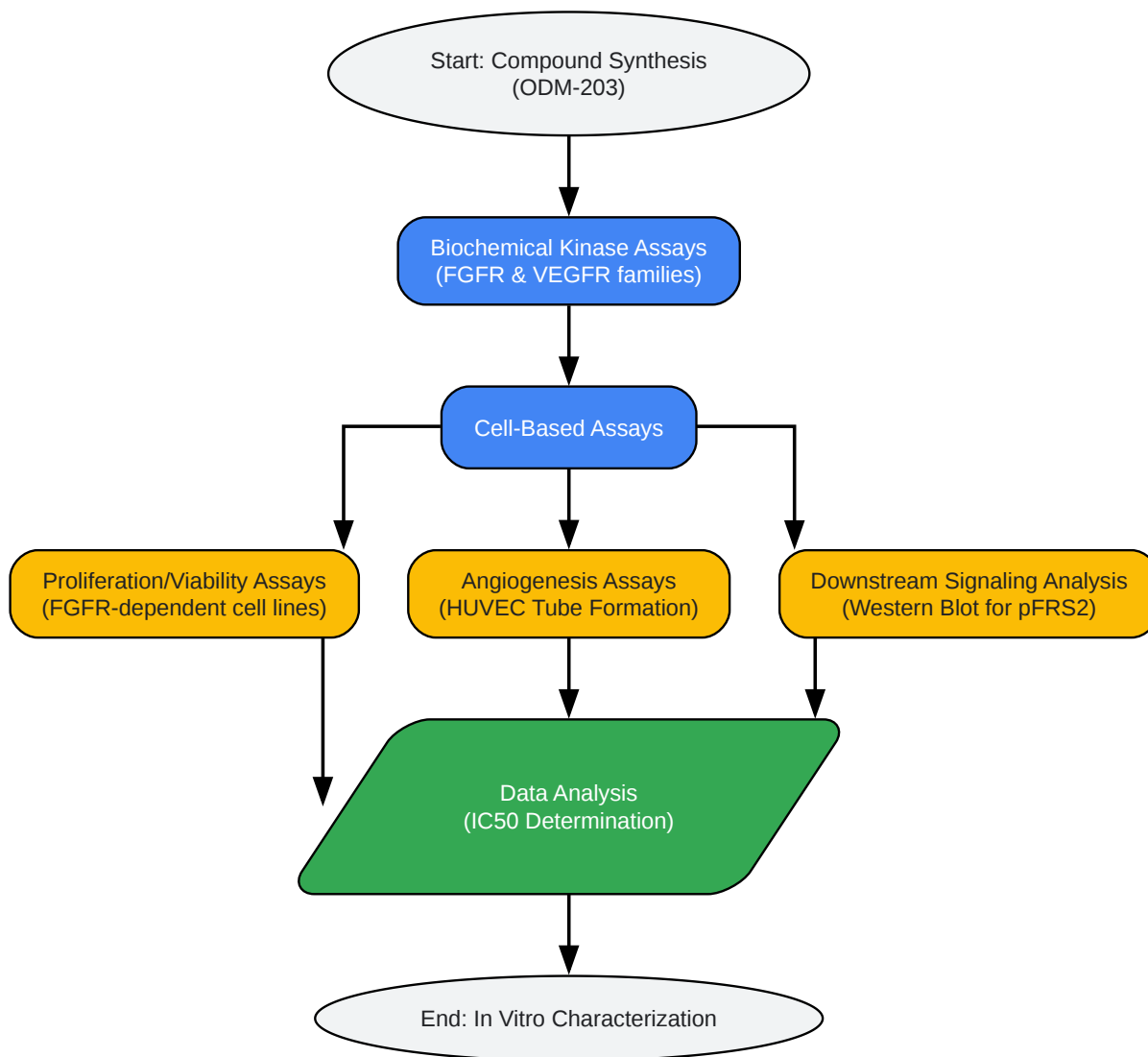
### Signaling Pathway of FGFR/VEGFR Inhibition by ODM-203



[Click to download full resolution via product page](#)

Caption: FGFR/VEGFR signaling pathway and inhibition by ODM-203.

## Experimental Workflow for In Vitro Evaluation of ODM-203



[Click to download full resolution via product page](#)

Caption: General workflow for in vitro testing of ODM-203.

## Experimental Protocols

### Biochemical Kinase Assay (General Protocol)

This protocol provides a general method for determining the in vitro kinase inhibitory activity of ODM-203 against FGFR and VEGFR family members. Commercially available kinase assay kits can be utilized.

**Materials:**

- Recombinant human FGFR and VEGFR kinases
- Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- ATP
- Substrate (e.g., poly(Glu, Tyr) 4:1)
- ODM-203 (serial dilutions)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates
- Plate reader

**Procedure:**

- Prepare serial dilutions of ODM-203 in DMSO and then dilute in kinase buffer.
- Add the diluted ODM-203 or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the recombinant kinase and substrate mixture to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Calculate the percent inhibition for each concentration of ODM-203 and determine the IC<sub>50</sub> value.

## Cell Proliferation Assay

This protocol is used to assess the anti-proliferative effect of ODM-203 on FGFR-dependent cancer cell lines.

#### Materials:

- FGFR-dependent cell lines (e.g., H1581, SNU16, RT4)[1][2]
- Complete cell culture medium
- ODM-203 (serial dilutions)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- 96-well clear-bottom plates
- Plate reader

#### Procedure:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of ODM-203 or DMSO (vehicle control).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add the cell viability reagent to each well according to the manufacturer's protocol.
- Measure the luminescence or absorbance using a plate reader.
- Calculate the percent inhibition of cell proliferation for each concentration of ODM-203 and determine the IC50 value.

## HUVEC Tube Formation Assay (Angiogenesis Assay)

This assay evaluates the effect of ODM-203 on the VEGF-induced tube formation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- Matrigel or similar basement membrane extract
- VEGF
- ODM-203 (serial dilutions)
- 96-well plates
- Microscope

#### Procedure:

- Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
- Seed HUVECs onto the Matrigel-coated wells in the presence of serial dilutions of ODM-203 or DMSO (vehicle control).
- Stimulate tube formation by adding VEGF to the medium.
- Incubate the plate for a specified time (e.g., 6-18 hours) to allow for tube formation.
- Visualize and capture images of the tube-like structures using a microscope.
- Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.
- Calculate the percent inhibition of tube formation for each concentration of ODM-203 and determine the IC50 value.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

## Western Blot Analysis for Downstream Signaling

This protocol is used to confirm the inhibition of FGFR signaling by ODM-203 by assessing the phosphorylation of downstream effector proteins like FRS2.

#### Materials:

- FGFR-dependent cell line (e.g., SNU16)[1]
- Cell lysis buffer with protease and phosphatase inhibitors
- ODM-203
- Primary antibodies (e.g., anti-phospho-FRS2, anti-total-FRS2, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- SDS-PAGE gels and blotting equipment

Procedure:

- Culture the cells and treat them with various concentrations of ODM-203 for a specified time.
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analyze the band intensities to determine the effect of ODM-203 on the phosphorylation of the target protein.[1]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for ODM-203 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578477#odm-203-in-vitro-assay-protocol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)